molecular formula C10H9BrClFO B13054558 1-Bromo-3-chloro-5-cyclobutoxy-2-fluorobenzene

1-Bromo-3-chloro-5-cyclobutoxy-2-fluorobenzene

Cat. No.: B13054558
M. Wt: 279.53 g/mol
InChI Key: SJJYLPWGYBLABE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-3-chloro-5-cyclobutoxy-2-fluorobenzene is an organic compound with the molecular formula C10H9BrClFO It is a derivative of benzene, substituted with bromine, chlorine, fluorine, and a cyclobutoxy group

Preparation Methods

The synthesis of 1-Bromo-3-chloro-5-cyclobutoxy-2-fluorobenzene typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with a suitable benzene derivative, such as 1-bromo-3-chloro-5-fluorobenzene.

    Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis and at elevated temperatures to facilitate the substitution.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-Bromo-3-chloro-5-cyclobutoxy-2-fluorobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine, chlorine, and fluorine atoms can be substituted by other nucleophiles under appropriate conditions. Common reagents include sodium methoxide, potassium tert-butoxide, and lithium diisopropylamide.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with lithium aluminum hydride can produce alcohols.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki and Heck reactions, forming new carbon-carbon bonds. These reactions typically use palladium catalysts and are carried out under inert atmospheres.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Bromo-3-chloro-5-cyclobutoxy-2-fluorobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block for designing new compounds.

    Biology: The compound can be used in the development of bioactive molecules, including potential pharmaceuticals. Its structural features allow for interactions with various biological targets.

    Medicine: Research into its derivatives may lead to the discovery of new drugs with therapeutic effects. The compound’s ability to undergo various chemical modifications makes it a versatile candidate for drug development.

    Industry: It is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism by which 1-Bromo-3-chloro-5-cyclobutoxy-2-fluorobenzene exerts its effects depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through nucleophilic substitution, oxidation, or reduction. The molecular targets and pathways involved include:

    Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the aromatic ring acts as a nucleophile.

    Nucleophilic Substitution: The halogen atoms (bromine, chlorine, fluorine) can be replaced by other nucleophiles, leading to the formation of new compounds.

    Catalytic Reactions: In coupling reactions, it interacts with palladium catalysts to form new carbon-carbon bonds.

Comparison with Similar Compounds

1-Bromo-3-chloro-5-cyclobutoxy-2-fluorobenzene can be compared with other similar compounds, such as:

    1-Bromo-3-chloro-5-fluorobenzene: Lacks the cyclobutoxy group, making it less versatile in certain chemical reactions.

    1-Bromo-2-chloro-3-fluorobenzene: Differently substituted, leading to variations in reactivity and applications.

    1-Bromo-3-fluorobenzene: Simpler structure, used in more straightforward synthetic applications.

The uniqueness of this compound lies in its combination of substituents, which provides a balance of reactivity and stability, making it suitable for a wide range of applications.

Properties

Molecular Formula

C10H9BrClFO

Molecular Weight

279.53 g/mol

IUPAC Name

1-bromo-3-chloro-5-cyclobutyloxy-2-fluorobenzene

InChI

InChI=1S/C10H9BrClFO/c11-8-4-7(5-9(12)10(8)13)14-6-2-1-3-6/h4-6H,1-3H2

InChI Key

SJJYLPWGYBLABE-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)OC2=CC(=C(C(=C2)Br)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.